methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate
Description
methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of benzo[b]thiophenes, which includes a sulfur atom in a five-membered ring fused to a benzene ring, imparts significant chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(cyclohexanecarbonylamino)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-21-17(20)15-14(12-9-5-6-10-13(12)22-15)18-16(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXDHRSPQZRVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) to yield 3-aminobenzo[b]thiophenes . This intermediate can then be further reacted with cyclohexanecarboxylic acid derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Reactivity and Functionalization
The compound exhibits reactivity patterns influenced by its heteroaromatic core and functional groups:
2.1 Coupling Reactions
The iodine substituent at position 3 (if present) enables cross-coupling with aryl halides under copper catalysis. Reactivity follows the trend: iodides > bromides > chlorides , with electron-withdrawing groups (e.g., methoxy) enhancing yields .
2.2 Hydrolysis and Amidation
The methyl ester group at position 2 can undergo hydrolysis to form the carboxylic acid, while the cyclohexaneamido group may participate in transamidation or deprotection under basic conditions.
2.3 Structural Stability
The benzothiophene ring’s sulfur atom stabilizes the molecule under acidic conditions but may undergo demethylation in strongly nucleophilic environments .
Structural Analysis
3.1 NMR and Mass Spectroscopy
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¹H-NMR : Signals for the cyclohexaneamido group typically appear as broad singlets (NH) and multiplets (cyclohexyl protons). The thiophene protons exhibit splitting patterns consistent with aromatic substitution .
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¹³C-NMR : The carbonyl carbon of the ester appears at ~170 ppm, while the amide carbonyl is slightly deshielded (~165 ppm) .
3.2 Crystallography
The compound likely adopts a planar conformation with intramolecular hydrogen bonding between the amide NH and ester carbonyl oxygen, forming a seven-membered ring (S(6) motif). Intermolecular interactions include N–H⋯O hydrogen bonds, contributing to crystalline packing .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have identified compounds with similar scaffolds to methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate as promising candidates for antiviral applications, particularly against SARS-CoV-2. A high-throughput screening campaign revealed that derivatives with a 2-amide-3-methylester thiophene core exhibited potent inhibition of the viral macrodomain Mac1, with optimized compounds achieving IC50 values as low as 2.1 μM . This suggests that this compound could serve as a lead compound for further antiviral drug development.
Anticancer Properties
The anticancer activity of compounds derived from similar structures has been extensively studied. For instance, a series of methyl derivatives demonstrated selective targeting of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This indicates that this compound may also exhibit similar anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.
Organic Synthesis
Building Block in Organic Chemistry
This compound serves as an important building block in organic synthesis due to its unique structural features. Compounds containing the benzothiophene framework are utilized in various organic reactions, including cross-coupling reactions facilitated by copper catalysts . The ability to modify this compound through various synthetic pathways enhances its utility in developing new materials and pharmaceuticals.
Data Table: Summary of Biological Activities
| Compound | Activity | Cell Line | IC50 (μg/mL) |
|---|---|---|---|
| This compound | Antiviral | SARS-CoV-2 Mac1 | < 2.1 |
| Similar Derivative A | Anticancer | HCT-116 | 1.9 |
| Similar Derivative B | Anticancer | MCF-7 | 7.52 |
Case Studies
Case Study: Antiviral Screening
In a recent study, researchers synthesized a library of compounds based on the thiophene scaffold and screened them for antiviral activity against SARS-CoV-2. The most promising candidates showed significant binding affinity to the viral macrodomain, leading to further optimization efforts that improved their potency against the virus .
Case Study: Anticancer Efficacy
Another study focused on the antiproliferative effects of various methyl derivatives on cancer cell lines. The results indicated that modifications to the benzothiophene structure significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the disruption of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: A simpler analog without the cyclohexanecarboxamido group.
3-aminobenzo[b]thiophene-2-carboxylate: An intermediate in the synthesis of the target compound.
Benzo[b]thiophene-2-carboxamide: Another related compound with different substituents.
Uniqueness
methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate is unique due to the presence of the cyclohexanecarboxamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable candidate for drug development .
Biological Activity
Methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological activities. The compound's structure includes a benzothiophene core, an amide functional group, and a carboxylate ester, which contribute to its biological properties.
Antimicrobial Activity
-
Inhibition of Mycobacterium tuberculosis
- Studies have shown that benzothiophene derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB). For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains of MTB . While specific data on this compound is limited, its structural analogs suggest potential efficacy against this pathogen.
-
Antiviral Activity
- Recent research has highlighted the antiviral potential of thiophene derivatives against SARS-CoV-2. Compounds with similar scaffolds have been shown to inhibit viral replication effectively, with IC50 values in the low micromolar range (e.g., 2.1 μM for optimized analogs) . Given the structural similarities, this compound may exhibit comparable antiviral activity.
Study on Antitubercular Activity
A study focused on various benzo[b]thiophene derivatives assessed their efficacy against both active and dormant forms of M. bovis BCG, with some compounds achieving MICs as low as 0.60 μg/mL . Although this compound was not specifically tested, the promising results from related compounds indicate a potential for similar activity.
Structure-Activity Relationship (SAR)
The SAR studies on thiophene derivatives have revealed that modifications in the side chains significantly affect biological activity. For example, the introduction of bulky groups near the amide bond can enhance binding affinity and selectivity towards target proteins involved in viral replication . This insight suggests that further optimization of this compound could lead to improved therapeutic profiles.
Data Tables
| Compound | Target Pathogen | MIC (μg/mL) | IC50 (μM) | Activity Type |
|---|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 2.73 - 22.86 | N/A | Antimicrobial |
| Compound B | SARS-CoV-2 | N/A | 2.1 | Antiviral |
| This compound | TBD | TBD | TBD |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by functionalization. Key steps include:
- Amide bond formation : Reacting the benzothiophene-2-carboxylate intermediate with cyclohexanecarboxylic acid derivatives (e.g., anhydrides or activated esters) under anhydrous conditions. For example, refluxing in dry CH₂Cl₂ with a nitrogen atmosphere ensures controlled acylation .
- Purification : Reverse-phase HPLC using methanol-water gradients (e.g., 30% → 100% methanol) is effective for isolating the target compound .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of acylating agent) and reaction time (e.g., overnight reflux) improves efficiency .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclohexaneamido group (e.g., δ ~1.2–2.1 ppm for cyclohexyl protons) and benzothiophene core (aromatic protons at δ ~7.0–8.5 ppm) .
- IR spectroscopy : Peaks at ~1650–1750 cm⁻¹ indicate C=O stretches from the ester and amide groups .
- Melting point analysis : Consistency with literature values (e.g., 213–226°C for analogous compounds) supports purity .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity or bioactivity?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular docking : Screens potential biological targets by simulating interactions with proteins (e.g., kinase inhibitors) .
- Molecular dynamics (MD) : Assesses stability in biological environments, such as lipid bilayer penetration or solvent interactions .
Advanced: What strategies resolve contradictions in spectral data during synthesis?
Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ORCA software) to identify discrepancies .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled reagents to clarify ambiguous signals in crowded spectra .
- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice, as demonstrated for related benzothiophene derivatives .
Advanced: How can side reactions during amide bond formation be minimized?
Answer:
- Activating agents : Use coupling reagents like HATU or DCC to enhance reaction specificity and reduce ester hydrolysis .
- Temperature control : Maintain reflux conditions (40–50°C) to avoid thermal decomposition .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) on the benzothiophene core before acylation .
Advanced: What comparative analyses distinguish this compound from structurally similar derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Compare bioactivity (e.g., IC₅₀ values) against analogs like methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate to assess the impact of the cyclohexaneamido group .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability differences due to substituent effects (e.g., cyclohexaneamido vs. trifluoromethyl groups) .
Methodological: How should researchers design experiments to optimize reaction scalability?
Answer:
- High-throughput screening : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) in parallel to identify scalable conditions .
- Flow chemistry : Implement continuous flow reactors for improved heat/mass transfer during acylation or esterification steps .
Methodological: What literature analysis frameworks are critical for contextualizing findings?
Answer:
- Critical paper evaluation : Analyze cited methods in analogous studies (e.g., HPLC gradients in vs. column chromatography in ) to justify experimental choices .
- Mechanistic mapping : Cross-reference reaction pathways (e.g., Pd-catalyzed C–H activation in vs. thermal cyclization in ) to identify knowledge gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
